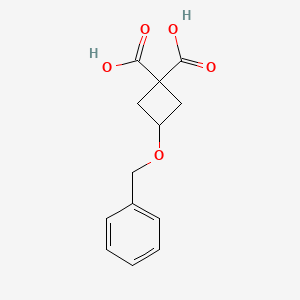

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid

Descripción general

Descripción

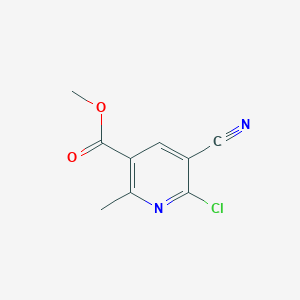

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is a synthetic compound with the empirical formula C13H14O5 . It is commonly known as BOC and is a white crystalline solid.

Molecular Structure Analysis

The InChI string for 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) . This provides a standardized way to represent the molecule’s structure. Physical And Chemical Properties Analysis

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is a solid at room temperature . It has a molecular weight of 250.25 .Aplicaciones Científicas De Investigación

Anticancer Drug Design

The compound has been used in the design of antitumor platinum (II) complexes . A huge variety of types of cancer makes it necessary to search for new effective drugs with a defined molecular target. Modification of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid are one of the effective directions to design a better version of carboplatin .

Synthesis of Platinum (II) Complexes

The compound has been used to synthesize a new platinum (II) complex . The synthetic route involved using 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid as the leaving group ligand and 1-methyl-1H-pyrazole as amine moiety .

Antiproliferative Activity

The antiproliferative activity of the novel complex Pt (II) was established for cell lines HCT116, MCF7, A549, and WI38 by means of a standard MTT colorimetric assay .

Ligand for Lanthanide Metal-Organic Frameworks (LnMOFs)

The compound has been used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .

Synthesis of Lithium Coordination Polymer

The compound has been used as a reactant to synthesize lithium coordination polymer by treating with lithium carbonate .

Preparation of Spiro-Cyclopropyl Metallocycles

Although not directly related to “3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid”, its structural analog, cyclopropane-1,1-dicarboxylic acid, has been used to prepare spiro-cyclopropyl metallocycles .

Synthesis of New Heterocyclic Derivatives

Again, the structural analog, cyclopropane-1,1-dicarboxylic acid, has been used in the preparation of new heterocyclic derivatives of cyclopropane dicarboxylic acid containing thiadiazole and 1,2,4-triazole moieties .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid . Personal protective equipment and chemical impermeable gloves are recommended. The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Direcciones Futuras

A recent study described 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid as a key intermediate for prostaglandin synthesis . The antiproliferative activity of its Pt(II) complex was established for cell lines HCT116, MCF7, A549, and WI38 by colorimetric assay . This suggests potential future directions in the development of new anticancer drugs .

Propiedades

IUPAC Name |

3-phenylmethoxycyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRCCQROQBVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348601 | |

| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid | |

CAS RN |

84182-46-7 | |

| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)